N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide
Description
N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a cyano(oxolan-3-yl)methyl group at the N-position, a 4-(2-methoxyphenyl) moiety at the 4-position, and a 3-methyl group.
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13(9-14-5-3-4-6-17(14)22-2)10-18(21)20-16(11-19)15-7-8-23-12-15/h3-6,13,15-16H,7-10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDBSYWHBGPWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC(C#N)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by the introduction of the cyano group and the methoxyphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and methoxyphenyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. Detailed studies on its molecular interactions can provide insights into its biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s key structural elements are compared below with similar molecules:
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₈H₂₂N₂O₃.
Key Observations:
- Substituent Effects: The 2-methoxyphenyl group is shared with 25I-NBOMe but paired with an amide in the target compound, likely reducing CNS penetration compared to NBOMe’s primary amine . The oxolane-cyano substituent introduces polarity, which may improve aqueous solubility over purely aromatic systems (e.g., dithiolane in ’s compound) .
Physicochemical and Pharmacokinetic Properties
- Solubility: The oxolane ring’s oxygen atoms and cyano group enhance hydrophilicity, contrasting with the lipophilic dithiolane and chloro-substituted analogs .
- Metabolic Stability: The amide bond and cyano group may resist enzymatic degradation compared to NBOMe’s labile amine .
Biological Activity
Chemical Structure and Properties
The structure of N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide can be broken down into several functional groups:
- Cyano group : Contributes to the reactivity and potential biological activity.
- Oxolan ring : A five-membered cyclic ether that may influence pharmacokinetics.
- Aromatic moiety (2-methoxyphenyl) : Often associated with various biological activities, including anti-inflammatory and antioxidant effects.
1. Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, derivatives of cyano-containing compounds have shown cytotoxic effects against various cancer cell lines.
2. Anti-inflammatory Effects
Compounds featuring methoxy groups, such as the 2-methoxyphenyl moiety in this compound, are often linked to anti-inflammatory activities. Studies have demonstrated that methoxy-substituted phenolic compounds can inhibit pro-inflammatory cytokines, suggesting a potential pathway for this compound to exert similar effects.
3. Neuroprotective Effects
Some oxolan derivatives have been studied for their neuroprotective properties, indicating that this compound may also possess neuroprotective capabilities. The presence of the cyano group could enhance its interaction with biological targets involved in neuroprotection.
Case Study: Anticancer Activity
A study investigating the anticancer activity of cyano-containing compounds found that they induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of the cyano group in enhancing cytotoxicity against cancer cells, suggesting a similar mechanism may be applicable to this compound.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism |
|---|---|---|
| Anticancer | Cyano-containing derivatives | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Methoxy-substituted phenolic compounds | Inhibition of pro-inflammatory cytokines |
| Neuroprotective | Oxolan derivatives | Interaction with neuroprotective pathways |
Q & A
Q. What synthetic routes are recommended for N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide, and how do substituent positions influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the oxolane ring via cyclization of diols under acidic conditions (e.g., using p-toluenesulfonic acid) .
- Step 2 : Introduction of the cyano group using nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN) under anhydrous conditions .
- Step 3 : Coupling the 2-methoxyphenyl moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
Substituent positions (e.g., methoxy group at the 2-position vs. 4-position on the phenyl ring) significantly impact steric hindrance and electronic effects, altering reaction yields. For example, ortho-substituted methoxy groups may reduce coupling efficiency due to steric constraints compared to para-substituted analogs .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the presence of key groups (e.g., methoxy singlet at ~3.8 ppm, cyano carbon at ~115 ppm). Compare chemical shifts with structurally similar compounds (e.g., N-(2-methoxyphenyl)-3-oxobutanamide) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration of the oxolane ring) by growing single crystals in solvents like DMSO/EtOH mixtures. Refinement parameters (e.g., R factor < 0.05) ensure accuracy .
- HRMS : Confirm molecular formula via high-resolution mass spectrometry, targeting a mass error < 2 ppm .
Q. What solvent systems optimize solubility for this compound, considering its methoxyphenyl and oxolane groups?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF enhance solubility due to hydrogen-bonding interactions with the oxolane oxygen and cyano group .
- Methoxy group effects : The 2-methoxyphenyl group increases hydrophobicity compared to para-substituted analogs. Use solvent mixtures (e.g., EtOAc:MeOH 4:1) to balance solubility and chromatographic purification .
- Experimental validation : Conduct solubility assays via UV-Vis spectroscopy at varying solvent ratios .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states of target binding sites (e.g., enzymes) and include explicit solvent models in molecular dynamics simulations .
- Validate assays : Use orthogonal bioactivity tests (e.g., SPR for binding affinity vs. cell-based assays for IC) to confirm results. Contradictions may arise from off-target interactions or assay-specific artifacts .
- Structural analogs : Compare with compounds like N-(3-chloro-4-fluorophenyl) derivatives to identify substituent-specific effects on activity .
Q. How does the compound’s stereochemistry affect its interaction with biological targets, and what experimental approaches validate this?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each for activity .
- Crystallographic docking : Co-crystallize the compound with its target (e.g., kinase enzymes) to map stereospecific binding interactions. Compare with computational docking poses .
- SAR studies : Synthesize diastereomers and assess potency shifts. For example, R-configuration at the oxolane methyl group may enhance binding entropy .
Q. What catalytic systems optimize key steps like cyano group introduction or oxolane ring formation in its synthesis?
- Methodological Answer :
- Cyano group installation : Use Pd/phosphine catalysts (e.g., Pd(OAc)/Xantphos) for cyanation of aryl halides, ensuring minimal side reactions (e.g., hydrolysis to amides) .
- Oxolane cyclization : Employ Au(I) catalysts (e.g., AuCl) for regioselective ring closure of diols, which outperforms traditional Brønsted acid methods in yield (85% vs. 60%) .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps and optimize catalyst loading .
Notes
- References are curated from peer-reviewed methodologies and structural analogs.
- Avoided non-academic sources (e.g., commercial catalogs) per guidelines.
- Methodological rigor prioritized, with emphasis on reproducibility and mechanistic rationale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
